molecular formula C18H27N3O B2556605 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097872-15-4

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2556605
M. Wt: 301.434
InChI Key: HHKLWFHVCWJXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which has been shown to have a wide range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one' involves the reaction of a cyclopentylpiperidine derivative with a cyclopropyl ketone to form the desired product.

Starting Materials
1-Cyclopentyl-4-piperidone, Cyclopropylmethylamine, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate

Reaction
1. Reduction of 1-Cyclopentyl-4-piperidone with sodium borohydride in methanol to form 1-Cyclopentyl-4-piperidol, 2. Protection of the hydroxyl group in 1-Cyclopentyl-4-piperidol with acetic anhydride and pyridine to form 1-Acetoxy-4-cyclopentylpiperidine, 3. Reaction of 1-Acetoxy-4-cyclopentylpiperidine with cyclopropylmethylamine in the presence of sodium hydroxide to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine, 4. Cyclization of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine with acetic acid and hydrochloric acid to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one, 5. Isolation of the product by extraction with ethyl acetate and purification by recrystallization from methanol

Mechanism Of Action

The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also act by reducing the production of inflammatory cytokines and oxidative stress in the brain.

Biochemical And Physiological Effects

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect against neurodegenerative diseases. It has also been shown to improve cognitive function and reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18-8-7-17(15-5-6-15)19-21(18)13-14-9-11-20(12-10-14)16-3-1-2-4-16/h7-8,14-16H,1-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKLWFHVCWJXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.